molecular formula C9H10N2S B15358807 2-Thieno[3,2-b]pyridin-5-yl-ethylamine

2-Thieno[3,2-b]pyridin-5-yl-ethylamine

Cat. No.: B15358807
M. Wt: 178.26 g/mol
InChI Key: QXUAKHFENWSACM-UHFFFAOYSA-N
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Description

2-Thieno[3,2-b]pyridin-5-ylethanamine is a heterocyclic organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological and pharmacological activities, making them valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-thieno[3,2-b]pyridin-5-ylethanamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as thieno[3,2-b]pyridine derivatives, followed by functional group modifications. Reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures.

Industrial Production Methods: On an industrial scale, the production of 2-thieno[3,2-b]pyridin-5-ylethanamine involves optimizing these synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Thieno[3,2-b]pyridin-5-ylethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

2-Thieno[3,2-b]pyridin-5-ylethanamine has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound exhibits biological activities, such as antimicrobial and antifungal properties.

  • Medicine: It has potential therapeutic uses, including anticancer and anti-inflammatory activities.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

2-Thieno[3,2-b]pyridin-5-ylethanamine is similar to other thienopyridine derivatives, such as thieno[2,3-b]pyridine and thieno[3,4-b]pyridine[_{{{CITATION{{{_3{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b .... it is unique in its specific structural features and biological activities. These differences make it valuable for specific applications where other compounds may not be as effective.

Comparison with Similar Compounds

  • Thieno[2,3-b]pyridine

  • Thieno[3,4-b]pyridine

  • Thieno[2,3-d]pyrimidine

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Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

2-thieno[3,2-b]pyridin-5-ylethanamine

InChI

InChI=1S/C9H10N2S/c10-5-3-7-1-2-9-8(11-7)4-6-12-9/h1-2,4,6H,3,5,10H2

InChI Key

QXUAKHFENWSACM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2)N=C1CCN

Origin of Product

United States

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